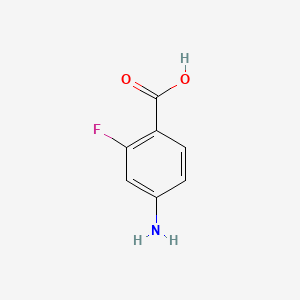

4-Amino-2-fluorobenzoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190362. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-amino-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHERSCUZBKDVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307208 | |

| Record name | 4-Amino-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-31-1 | |

| Record name | 446-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-fluorobenzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural features, including the presence of an amino group, a carboxylic acid moiety, and a fluorine atom, impart a range of chemical and biological properties that make it a valuable building block in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a solid compound, with its appearance described as a tan to yellow powder or a cream to pale yellow crystalline solid.[1][2] The presence of the fluorine atom at the ortho position to the carboxylic acid and meta to the amino group influences the molecule's electronic properties and reactivity.

Identification and Structure

| Property | Value | Reference |

| CAS Number | 446-31-1 | [3] |

| Molecular Formula | C7H6FNO2 | [3] |

| Molecular Weight | 155.13 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | Nc1ccc(C(O)=O)c(F)c1 | |

| InChI | 1S/C7H6FNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | [3] |

| InChIKey | QHERSCUZBKDVOC-UHFFFAOYSA-N | [3] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 210 °C (decomposes) | [4] |

| Boiling Point (Predicted) | 336.1 ± 27.0 °C | [1] |

| Density (Predicted) | 1.430 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide. | [1] |

Spectroscopic Data

Synthesis and Manufacturing

Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the reduction of the corresponding nitro compound. For larger-scale production, a multi-step synthesis starting from m-fluoroaniline is also employed.

Experimental Protocol: Synthesis from m-Fluoroaniline

This multi-step synthesis is suitable for mass production and involves the protection of the amino group, formylation, oxidation, and a final deprotection/reduction step.

Step 1: N,N-dibenzyl-3-fluoroaniline Synthesis

-

To a reaction vessel, add m-fluoroaniline, potassium carbonate, potassium iodide, and DMF.

-

Heat the mixture to 100°C with stirring to dissolve the solids.

-

Slowly add benzyl (B1604629) chloride dropwise over 1-3 hours.

-

Continue the reaction until the starting material is consumed (monitored by a suitable chromatographic technique).

-

Cool the reaction mixture to room temperature and then add ice water while stirring.

-

Cool to 0-5°C to precipitate the product.

-

Collect the solid by filtration, wash with ethanol, and dry to obtain N,N-dibenzyl-3-fluoroaniline.

Step 2: 4-(dibenzylamino)-2-fluorobenzaldehyde Synthesis (Vilsmeier-Haack Reaction)

-

This step involves the formylation of the product from Step 1. The specific conditions for this Vilsmeier-Haack reaction are detailed in the source patent literature.

Step 3: 4-(dibenzylamino)-2-fluorobenzoic acid Synthesis (Pinnick Oxidation)

-

In a suitable reaction vessel, dissolve 4-(dibenzylamino)-2-fluorobenzaldehyde (100 g, 0.31 mol) in acetone (B3395972) (500 ml).

-

Add a solution of sodium dihydrogen phosphate (B84403) (8 g in 100 ml water) and 30% hydrogen peroxide (36.2 g, 0.32 mol).

-

Cool the mixture to 10°C in a water bath.

-

Slowly add a solution of sodium chlorite (B76162) (70.1 g of 80% technical grade in 210 ml water) dropwise.

-

Maintain the reaction at 10°C for 8 hours. A solid will precipitate during the reaction.

-

Upon completion (monitored by HPLC), cool the mixture to 0-5°C and stir for an additional hour.

-

Collect the solid product by filtration, wash twice with 50 ml of water, and dry under forced air at 60°C to yield 4-(dibenzylamino)-2-fluorobenzoic acid.

Step 4: this compound Synthesis (Hydrogenation)

-

In a 2 L autoclave, charge 4-(dibenzylamino)-2-fluorobenzoic acid (100.6 g, 0.3 mol), isopropanol (B130326) (650 ml), and 10% Pd/C catalyst (20.1 g).

-

With stirring, purge the autoclave with nitrogen three times, followed by three purges with hydrogen.

-

Pressurize the autoclave with hydrogen to 4 atmospheres.

-

Heat the reaction mixture to 40°C and maintain for 3 hours.

-

Monitor the reaction by HPLC. Upon completion, cool to room temperature and replace the hydrogen atmosphere with nitrogen.

-

Filter to recover the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain this compound as a pale solid.

Applications in Research and Development

This compound is a versatile building block with applications in several areas of chemical and pharmaceutical research.

Pharmaceutical and Medicinal Chemistry

-

Drug Scaffolding: The presence of multiple functional groups allows for its use as a scaffold in the design of new therapeutic agents.[1]

-

Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a key intermediate in the synthesis of various biologically active compounds, including anti-inflammatory and analgesic drugs.[2]

-

Enzyme Inhibition: It is a potent inhibitor of formylating enzymes such as carbonyl reductase and amino acid formyltransferase.[4] This activity is being explored for its potential in cancer therapy, including for prostate cancer.[4]

Materials Science

The thermal stability and the capacity for hydrogen bonding make this compound a candidate for the development of novel polymers and other materials with potential applications in electronics and optoelectronics.[1][2]

Analytical Chemistry

Due to its ability to form stable complexes with metal ions, it can be employed as a reagent in analytical methods for the detection and quantification of certain compounds.[2]

Biological Activity and Signaling Pathways

The most significant reported biological activity of this compound is its role as an inhibitor of formylating enzymes.[4] These enzymes are crucial in various metabolic pathways, and their inhibition can have significant physiological effects. While the precise mechanism of inhibition (e.g., competitive, non-competitive) is not extensively detailed in publicly available literature, its potency suggests a strong interaction with the active site of these enzymes.

Due to the lack of specific, detailed signaling pathway information, a generalized workflow for evaluating enzyme inhibitors is presented below.

Caption: General workflow for the synthesis, biochemical evaluation, and cellular testing of this compound as an enzyme inhibitor.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[3]

-

Hazard Codes: H302, H315, H318, H335

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a dust mask, should be worn when handling this compound.

-

Storage: Store in a cool, dry, and well-ventilated area.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential, particularly in the field of drug discovery as an enzyme inhibitor. Its synthesis is well-established, and its chemical properties make it an attractive starting material for the development of more complex molecules. Further research into its biological mechanisms of action is warranted to fully exploit its therapeutic potential.

References

Structural Analysis of 4-Amino-2-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluorobenzoic acid is a fluorinated aromatic amino acid that serves as a versatile building block in medicinal chemistry and materials science.[1] Its structural features, including the presence of amino and carboxylic acid functional groups, along with a fluorine substituent, impart unique physicochemical properties that are of significant interest in drug design and the synthesis of novel organic materials. This technical guide provides an in-depth structural analysis of this compound, compiling crystallographic, spectroscopic, and computational data to offer a comprehensive understanding of its molecular architecture.

Molecular and Physical Properties

This compound is a solid at room temperature with a melting point of approximately 210 °C (with decomposition).[2] It has a molecular formula of C₇H₆FNO₂ and a molecular weight of 155.13 g/mol .[2][3]

Crystallographic Analysis

The three-dimensional arrangement of atoms in solid-state this compound has been determined by X-ray crystallography. The crystal structure is available in the Crystallography Open Database (COD) under the deposition number 7240983.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a (Å) | 14.7711 |

| b (Å) | 3.7877 |

| c (Å) | 24.3334 |

| α (°) | 90 |

| β (°) | 107.378 |

| γ (°) | 90 |

| Volume (ų) | 1300.1 |

| Z | 8 |

| Calculated Density (g/cm³) | 1.584 |

Source: Crystallography Open Database, COD ID: 7240983

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small organic molecule like this compound typically involves the following steps:

-

Crystal Growth: High-quality single crystals are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion. The choice of solvent is critical, and the compound should be moderately soluble.[4]

-

Crystal Mounting: A suitable crystal (typically < 0.5 mm in each dimension) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[5] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[6]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, followed by refinement of the structural model to achieve the best fit with the experimental data.[6]

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the chemical environment of atoms and the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (-COOH) | - | ~168 |

| C2 (-F) | - | ~160 (d, ¹JCF ≈ 240 Hz) |

| C3 (-H) | ~6.5 (dd) | ~105 (d, ²JCF ≈ 25 Hz) |

| C4 (-NH₂) | - | ~150 |

| C5 (-H) | ~7.8 (t) | ~130 |

| C6 (-H) | ~6.4 (dd) | ~100 (d, ²JCF ≈ 25 Hz) |

| -COOH | ~12-13 | - |

| -NH₂ | ~4-5 | - |

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

-

Data Processing and Analysis: The raw data is Fourier transformed to obtain the NMR spectrum. Chemical shifts, coupling constants, and integration values are analyzed to assign the signals to specific protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3500-3300 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Carboxylic Acid) | Stretching | 1710-1680 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N (Amine) | Stretching | 1350-1250 |

| C-F (Fluoro) | Stretching | 1250-1000 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.[7][8] Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[7]

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded, followed by the spectrum of the sample.

-

Data Analysis: The sample spectrum is ratioed against the background to obtain the absorbance or transmittance spectrum. The characteristic absorption bands are then correlated with the functional groups present in the molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of approximately 155.0383, corresponding to its exact mass.

Computational Structural Analysis

Density Functional Theory (DFT) calculations can be employed to predict the optimized geometry, spectroscopic properties, and electronic structure of this compound. Such calculations can provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule. For instance, a comparative study on the chloro-analogs, 2-amino-4-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid, utilized DFT with the B3LYP/6–311++G(d,p) basis set to compute these properties.[9] A similar approach can be applied to this compound to complement the experimental data.

Potential Role in Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is not yet established, it is noteworthy that amino acids are known to be crucial regulators of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Specifically, amino acids can activate mTOR Complex 2 (mTORC2), which in turn phosphorylates Akt, a key kinase involved in cell survival, proliferation, and metabolism.[10] Given that this compound is an amino acid derivative, its potential to modulate this pathway presents an interesting avenue for future research, particularly in the context of drug development for cancer and metabolic disorders.

Conclusion

The structural analysis of this compound reveals a well-defined molecular architecture, characterized by its crystallographic parameters and spectroscopic signatures. The combination of X-ray crystallography, NMR and FT-IR spectroscopy, and computational modeling provides a robust framework for understanding its structure-property relationships. This comprehensive data is invaluable for researchers in drug discovery and materials science, enabling the rational design of new therapeutic agents and functional materials based on this versatile chemical scaffold. Further investigation into its biological activities, particularly its potential interaction with signaling pathways like mTORC2, could unveil new therapeutic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 446-31-1 | FA53800 [biosynth.com]

- 3. This compound | C7H6FNO2 | CID 302680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How To [chem.rochester.edu]

- 5. rigaku.com [rigaku.com]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

4-Amino-2-fluorobenzoic acid CAS number and identifiers.

An In-depth Technical Guide to 4-Amino-2-fluorobenzoic Acid

This guide provides comprehensive technical information on this compound, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. The document covers chemical identifiers, physicochemical properties, safety data, detailed experimental protocols, and its applications, presenting data in a structured and accessible format.

Chemical Identifiers and Properties

This compound is an aromatic amino acid derivative. The presence of a fluorine atom enhances its chemical reactivity, making it a valuable building block in organic synthesis.[1]

Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in databases and literature.

| Identifier | Value | Reference |

| CAS Number | 446-31-1 | [1][2][3] |

| Molecular Formula | C₇H₆FNO₂ | [1][2][3][4] |

| IUPAC Name | This compound | [3][4] |

| PubChem CID | 302680 | [1][4] |

| MDL Number | MFCD01569397 | [1][2] |

| EC Number | 207-163-9 | [5] |

| InChI Key | QHERSCUZBKDVOC-UHFFFAOYSA-N | [3][4] |

| SMILES | Nc1ccc(C(O)=O)c(F)c1 | [3] |

| Synonyms | 2-Fluoro-4-aminobenzoic acid | [5][6] |

Physicochemical Properties

The key physical and chemical properties are summarized in the table below. This data is essential for designing experimental conditions and understanding the compound's behavior.

| Property | Value | Reference |

| Molecular Weight | 155.13 g/mol | [1][2][4] |

| Appearance | Tan to yellow powder/crystal | [1][6] |

| Melting Point | 210-216 °C (decomposes) | [2][6][7] |

| pKa | 3.93 ± 0.10 (Predicted) | [6] |

| Density | 1.430 ± 0.06 g/cm³ (Predicted) | [6] |

| Boiling Point | 336.1 ± 27.0 °C (Predicted) | [6] |

| Storage | Store at 0-8 °C in a dark, inert atmosphere | [1][6] |

Safety and Handling

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used during handling.

| Hazard Classification | Code | Description | Reference |

| GHS Signal Word | Danger | ||

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |

| Skin Irritation | H315 | Causes skin irritation | [4] |

| Serious Eye Damage | H318 | Causes serious eye damage | [4] |

| STOT SE 3 | H335 | May cause respiratory irritation | [4] |

| WGK Germany | 3 | [6] |

Experimental Protocols: Synthesis

Multiple synthesis routes for this compound have been developed. Below are detailed protocols for two common methods.

Synthesis via Hydrogenation of 2-Fluoro-4-nitrobenzoic acid

This method involves the reduction of a nitro group to an amine.

Procedure:

-

Dissolve 2-Fluoro-4-nitrobenzoic acid (1.0 g, 5.4 mmol) in a 20 mL solvent mixture of acetic acid and methanol (B129727) (1:1, v/v).[7]

-

Add a catalytic amount of palladium on carbon (Pd/C, 25 mg).[7]

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.[7]

-

Upon completion, filter the reaction mixture through diatomaceous earth to remove the catalyst.[7]

-

Remove the solvent by distillation under reduced pressure to yield this compound as a cream-colored solid (0.86 g, 100% yield).[7]

Multi-step Synthesis from m-Fluoroaniline

This pathway involves amino group protection, formylation, oxidation, and final deprotection via hydrogenation. It is suitable for larger-scale production.[8][9]

Step 1: Synthesis of N,N-dibenzyl-3-fluoroaniline

-

To a reaction vessel, add m-fluoroaniline, potassium carbonate, potassium iodide, and DMF.

-

Heat the solution to 100 °C.

-

Add Benzyl Chloride dropwise over 1-3 hours.

-

Continue the reaction until the starting material is consumed.

-

Cool the mixture to room temperature and add ice water to precipitate the solid.

-

Filter the solid, wash with ethanol, and dry to obtain N,N-dibenzyl-3-fluoroaniline.

Step 2: Vilsmeier-Haack Formylation

-

This step introduces a formyl group onto the aromatic ring. The patent describes this as a "Vilsmeier-Haack reacts formylation" step to produce 4-(dibenzylamino)-2-fluorobenzaldehyde.[8][9]

Step 3: Pinnick Oxidation to Carboxylic Acid

-

In a 1 L four-hole bottle, add 4-(dibenzylamino)-2-fluorobenzaldehyde (100 g, 0.31 mol), acetone (B3395972) (500 ml), a solution of sodium dihydrogen phosphate (B84403) (8 g in 100 ml water), and 30% hydrogen peroxide (36.2 g, 0.32 mol).[9]

-

Cool the mixture to 10 °C in a water bath.

-

Slowly add a solution of sodium chlorite (B76162) (70.1 g of 80% purity in 210 ml water).[9]

-

Maintain the reaction at 10 °C for 8 hours, during which a solid will precipitate.

-

After the reaction is complete (monitored by HPLC), cool to 0-5 °C, stir for 1 hour, and filter.[9]

-

Wash the filter cake with water (2 x 50 ml) and dry at 60 °C to obtain 4-(dibenzylamino)-2-fluorobenzoic acid (78 g, 74.3% yield).[9]

Step 4: Hydrogenation and Deprotection

-

In a 2 L autoclave, add 4-(dibenzylamino)-2-fluorobenzoic acid (100.6 g, 0.3 mol), isopropanol (B130326) (650 ml), and 10% wt Pd/C catalyst (20.1 g).[9]

-

Purge the system with nitrogen, then with hydrogen. Pressurize with hydrogen to 4 atmospheres.

-

Heat to 40 °C and maintain the reaction for 3 hours.[9]

-

After completion, cool to room temperature, replace the hydrogen with nitrogen, and filter to recover the Pd/C catalyst.

-

Remove the solvent under reduced pressure to obtain this compound as a pale solid (46.0 g, 98.8% yield).[9]

Synthesis Pathway Visualization

The following diagram illustrates the multi-step synthesis of this compound from m-Fluoroaniline, as detailed in the experimental protocol.

Caption: Multi-step synthesis pathway of this compound.

Applications in Research and Development

This compound is a versatile compound with significant applications in various scientific fields.

-

Pharmaceutical Development : It is a crucial intermediate in the synthesis of diverse pharmaceutical agents, particularly anti-inflammatory and analgesic drugs.[1] Its structure is a building block for creating more complex, biologically active molecules.[1] Fluorine-containing amino acids are increasingly important in modern drug design to optimize the properties of drug candidates.[10]

-

Biochemical Research : The compound is used in studies related to enzyme inhibition and receptor binding, which helps in understanding drug-receptor interactions at the molecular level.[1] It has been identified as a potent inhibitor of formylating enzymes like carbonyl reductase and has shown efficacy in inhibiting the growth of certain cancer cells in vitro.[2]

-

Material Science and Dyes : It can be incorporated into polymers to enhance properties such as thermal stability and chemical resistance.[1] It is also used in the manufacturing of dyes and pigments.[1]

-

Analytical Chemistry : It serves as a reagent in various analytical methods, aiding in the detection and quantification of other compounds.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 446-31-1 | FA53800 [biosynth.com]

- 3. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. This compound | C7H6FNO2 | CID 302680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | 446-31-1 [chemicalbook.com]

- 8. CN103980135B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 9. CN103980135A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of 4-Amino-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-fluorobenzoic acid is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, prized for the unique physicochemical properties imparted by its fluorine and amino substituents.[1][2] This technical guide provides an in-depth overview of the discovery and, more centrally, the synthetic pathways leading to this valuable molecule. Detailed experimental protocols for key synthesis methodologies are presented, alongside a comparative analysis of quantitative data to inform strategic decisions in process development and scale-up. Visual representations of synthetic workflows are included to facilitate a clear understanding of the logical steps involved in its preparation.

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and favorable membrane permeability. This compound, with its strategically positioned functional groups, serves as a versatile building block in the construction of complex therapeutic agents.[2] Its applications span various therapeutic areas, including oncology, where it is a key intermediate in the synthesis of targeted therapies like the EGFR inhibitor Afatinib.[3] This guide aims to be a comprehensive resource for chemists and researchers, detailing the primary methods for its synthesis and providing practical, actionable laboratory procedures.

Synthetic Routes and Methodologies

The synthesis of this compound has been approached from several distinct starting materials. The most prevalent and industrially relevant methods include the reduction of a nitro-substituted precursor and a multi-step synthesis commencing from m-fluoroaniline.

Route 1: Reduction of 2-Fluoro-4-nitrobenzoic Acid

A common and direct method for the preparation of this compound is the catalytic hydrogenation of 2-fluoro-4-nitrobenzoic acid.[4][5][6] This reaction is typically high-yielding and proceeds under relatively mild conditions.

The precursor, 2-fluoro-4-nitrobenzoic acid, can be synthesized via the oxidation of 2-fluoro-4-nitrotoluene (B45272) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).[7][8][9]

Logical Workflow for Route 1

Caption: Workflow for the synthesis of this compound via oxidation and subsequent reduction.

Route 2: Multi-step Synthesis from m-Fluoroaniline

An alternative and cost-effective approach for large-scale production utilizes m-fluoroaniline as the starting material.[10][11] This pathway involves a sequence of reactions: amino group protection, Vilsmeier-Haack formylation, Pinnick oxidation, and concludes with a deprotection-reduction step.

Experimental Workflow for Route 2

Caption: Multi-step synthesis of this compound starting from m-fluoroaniline.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic routes described.

Table 1: Synthesis of 2-Fluoro-4-nitrobenzoic Acid from 2-Fluoro-4-nitrotoluene

| Oxidizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| CrO₃ / Periodic Acid | Acetonitrile | 1 | Exothermic | 81 | [7] |

| KMnO₄ / NaOH | Water | >10 | 95 | 73.7 | [8] |

| KMnO₄ / Phase Transfer Catalyst | - | - | - | 74 | [9] |

Table 2: Synthesis of this compound via Reduction of 2-Fluoro-4-nitrobenzoic Acid

| Catalyst | Solvent | Hydrogen Pressure | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Pd/C | Acetic Acid / Methanol (B129727) | 1 atm | Room Temperature | Overnight | 100 | - | [6] |

| Pd/C | - | - | - | - | - | - | [4] |

Table 3: Multi-step Synthesis of this compound from m-Fluoroaniline

| Step | Intermediate/Product | Yield (%) | Purity (%) | Reference |

| Pinnick Oxidation | 4-(Dibenzylamino)-2-fluorobenzoic acid | 74.3 - 76.5 | 98.4 - 98.9 | [10][11] |

| Hydrogenation | This compound | 96.7 - 98.8 | 98 | [10][11] |

| Overall (4 steps) | This compound | 57.4 | >98 | [10][11] |

Detailed Experimental Protocols

Protocol for Route 1: Reduction of 2-Fluoro-4-nitrobenzoic Acid

Materials:

-

2-Fluoro-4-nitrobenzoic acid (1.0 g, 5.4 mmol)

-

Palladium on carbon (10% Pd, 25 mg)

-

Acetic acid

-

Methanol

-

Hydrogen gas

-

Diatomaceous earth

Procedure:

-

Dissolve 2-Fluoro-4-nitrobenzoic acid in a 1:1 (v/v) mixture of acetic acid and methanol (20 mL).[6]

-

To this solution, add a catalytic amount of palladium on carbon.[6]

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.[6]

-

Upon completion of the reaction, filter the mixture through diatomaceous earth to remove the catalyst.[6]

-

Remove the solvent by distillation under reduced pressure to obtain this compound.[6]

Protocol for Key Steps in Route 2: From m-Fluoroaniline

4.2.1. Pinnick Oxidation of 4-(Dibenzylamino)-2-fluorobenzaldehyde

Materials:

-

4-(Dibenzylamino)-2-fluorobenzaldehyde (100 g, 0.31 mol)

-

Acetone (500 mL)

-

Sodium dihydrogen phosphate (B84403) (8 g in 100 mL water)

-

Hydrogen peroxide (30%, 36.2 g, 0.32 mol)

-

Sodium chlorite (B76162) (80%, 70.1 g in 210 mL water)

Procedure:

-

In a 1 L four-necked flask, add 4-(dibenzylamino)-2-fluorobenzaldehyde, acetone, and the sodium dihydrogen phosphate solution.[11]

-

After stirring, cool the mixture to 10 °C using a water bath.[11]

-

Slowly add the sodium chlorite solution dropwise, maintaining the temperature at 10 °C.[11]

-

Continue the reaction at 10 °C for 8 hours. A solid will precipitate during the reaction.[11]

-

After the reaction is complete (monitored by HPLC), cool the mixture to 0-5 °C and stir for an additional hour.[11]

-

Filter the solid, wash the filter cake twice with 50 mL of water, and dry under forced air at 60 °C to obtain 4-(dibenzylamino)-2-fluorobenzoic acid.[11]

4.2.2. Hydrogenation of 4-(Dibenzylamino)-2-fluorobenzoic acid

Materials:

-

4-(Dibenzylamino)-2-fluorobenzoic acid (100.6 g, 0.3 mol)

-

Isopropanol (B130326) (650 mL)

-

10% wt Pd/C catalyst (20.1 g)

-

Nitrogen gas

-

Hydrogen gas

Procedure:

-

In a 2 L autoclave, charge 4-(dibenzylamino)-2-fluorobenzoic acid, isopropanol, and the Pd/C catalyst.[10][11]

-

While stirring, purge the autoclave with nitrogen three times, followed by purging with hydrogen three times.[10][11]

-

Pressurize the autoclave with hydrogen to 4 atmospheres.[10][11]

-

Heat the reaction to 40 °C and maintain for 3 hours, monitoring the reaction by HPLC.[10][11]

-

After completion, cool the reaction to room temperature and replace the hydrogen with nitrogen.[10][11]

-

Remove the isopropanol from the filtrate under reduced pressure to obtain this compound as a pale solid.[10][11]

Conclusion

The synthesis of this compound is well-established, with multiple viable routes available to the research and industrial chemist. The choice of synthetic pathway will ultimately depend on factors such as the desired scale, cost of starting materials, and available equipment. The reduction of 2-fluoro-4-nitrobenzoic acid offers a direct and high-yielding approach, while the multi-step synthesis from m-fluoroaniline provides a cost-effective alternative for larger-scale production. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to make informed decisions and successfully synthesize this important pharmaceutical intermediate.

References

- 1. This compound | 446-31-1 | FA53800 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]

- 6. This compound | 446-31-1 [chemicalbook.com]

- 7. 2-Fluoro-4-(3-nitrophenyl)benzoic Acid|CAS 1261968-85-7 [benchchem.com]

- 8. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103980135A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. CN103980135B - A kind of preparation method of this compound - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Amino-2-fluorobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Amino-2-fluorobenzoic acid (CAS No. 446-31-1), a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Summary of Spectroscopic Data

The following tables present a summary of the available quantitative spectroscopic data for this compound. Due to the limited availability of public domain spectra for this specific isomer, representative data and typical chemical shift/absorption ranges for analogous compounds have been included for reference and comparative purposes.

Table 1: ¹H NMR Spectral Data (Predicted and Representative)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Representative J-coupling (Hz) |

| H-3 | 6.2 - 6.4 | Doublet of doublets (dd) | J(H3-H5) = ~2-3 Hz, J(H3-F) = ~10-12 Hz |

| H-5 | 6.4 - 6.6 | Doublet of doublets (dd) | J(H5-H6) = ~8-9 Hz, J(H5-H3) = ~2-3 Hz |

| H-6 | 7.7 - 7.9 | Doublet (d) | J(H6-H5) = ~8-9 Hz |

| -NH₂ | 4.0 - 6.0 | Broad singlet (br s) | - |

| -COOH | 10.0 - 13.0 | Broad singlet (br s) | - |

Note: Predicted values are based on standard substituent effects on aromatic rings. Actual values may vary depending on solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-COOH) | 165 - 175 |

| C-2 (C-F) | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| C-3 | 100 - 105 (d, ³JCF ≈ 3-5 Hz) |

| C-4 (C-NH₂) | 150 - 155 |

| C-5 | 110 - 115 (d, ³JCF ≈ 8-10 Hz) |

| C-6 | 130 - 135 (d, ⁴JCF ≈ 1-3 Hz) |

| -COOH | 165 - 175 |

Note: Predicted values are based on established increments for substituted benzene (B151609) rings. The carbon attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF).

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine) |

| 3300 - 2500 | Strong, Very Broad | O-H stretching (carboxylic acid) |

| ~1700 - 1660 | Strong | C=O stretching (carboxylic acid) |

| ~1620 - 1580 | Medium - Strong | N-H bending (amine) and C=C stretching (aromatic) |

| ~1520 - 1480 | Medium - Strong | C=C stretching (aromatic) |

| ~1300 - 1200 | Strong | C-O stretching (carboxylic acid) and C-N stretching (amine) |

| ~1250 - 1150 | Strong | C-F stretching |

| ~900 - 675 | Medium - Strong | C-H out-of-plane bending (aromatic) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 155 | High | [M]⁺ (Molecular Ion) |

| 138 | Moderate | [M - OH]⁺ |

| 110 | Moderate | [M - COOH]⁺ |

| 95 | Moderate to High | [C₆H₅F]⁺ |

| 77 | Low to Moderate | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for aromatic carboxylic acids and amines.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to be a guide for researchers to obtain high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for aminobenzoic acids due to its ability to dissolve polar compounds and allow for the observation of exchangeable protons (-NH₂ and -COOH).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A standard 400 or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on concentration.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: ~16 ppm.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: ~240 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and grind the mixture until a homogenous, fine powder is obtained.

-

Place the mixture into a pellet-forming die and apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: A standard FT-IR spectrometer.

-

Parameters:

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile, via a gas chromatograph (GC) inlet.

-

Heat the probe or GC oven to volatilize the sample into the ion source.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electron ionization source.

-

Parameters:

-

Ionization energy: 70 eV.

-

Source temperature: 200-250 °C.

-

Mass range: m/z 40-400.

-

Scan speed: 1-2 scans/second.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound, from sample preparation to data interpretation.

Caption: Workflow for Spectroscopic Analysis.

4-Amino-2-fluorobenzoic Acid: A Technical Overview of Its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-fluorobenzoic acid, a fluorinated aromatic carboxylic acid, is a versatile building block in synthetic organic chemistry. While primarily utilized as an intermediate in the preparation of a variety of pharmaceutical compounds, particularly in the realms of anti-inflammatory and analgesic drugs, there are commercial claims regarding its intrinsic biological activities.[1][2] This technical guide provides a comprehensive overview of the current, publicly available information on the biological activities of this compound, with a critical evaluation of the existing evidence. Due to a notable lack of primary research literature providing quantitative data and detailed experimental protocols for its purported direct biological effects, this document also presents hypothetical experimental workflows for the investigation of these claimed activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 446-31-1 | [1] |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| Appearance | Tan to yellow powder | [2] |

| Melting Point | 210 °C (decomposes) | [1] |

| Purity | ≥ 99% (Assay) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Role as a Synthetic Intermediate

The primary and well-documented role of this compound is as a key intermediate in organic synthesis. The presence of three reactive functional groups—the carboxylic acid, the aromatic amine, and the fluorine atom—makes it a valuable precursor for the synthesis of complex molecules.[2] Its applications in this context include:

-

Pharmaceutical Synthesis: It is a building block for various pharmaceutical agents, with its fluorine substitution often contributing to improved metabolic stability and bioavailability of the final drug product.[2][3] It is particularly noted for its use in the development of anti-inflammatory and analgesic drugs.[2]

-

Dye and Pigment Manufacturing: The aromatic structure of this compound makes it suitable for use in the production of dyes.[2]

-

Polymer and Materials Science: It can be incorporated into polymers to enhance properties such as thermal stability and chemical resistance.[2]

A patent has been filed detailing a method for its preparation, highlighting its importance as a drug intermediate.[4]

Reported Biological Activities: A Critical Assessment

A prominent commercial supplier asserts that this compound is a "potent inhibitor of formylating enzymes, such as carbonyl reductase and amino acid formyltransferase" and that it "inhibits the growth of prostate cancer cells".[1] However, a comprehensive search of scientific literature and patent databases did not yield any primary research that substantiates these claims with quantitative data (e.g., IC₅₀, Kᵢ values) or detailed experimental methodologies.

Studies on derivatives of aminobenzoic and fluorobenzoic acids have shown a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6][7] This suggests that the this compound scaffold may have biological potential, but direct evidence for the parent compound remains elusive in the public domain.

Hypothetical Experimental Protocols for Investigating Biological Activities

Given the absence of published experimental data, this section provides detailed, hypothetical protocols for researchers interested in investigating the claimed biological activities of this compound. These protocols are based on standard methodologies in biochemistry and cell biology.

Enzyme Inhibition Assays

To validate the claim of this compound as an inhibitor of formylating enzymes, the following experimental workflow can be employed.

Caption: Hypothetical workflow for enzyme inhibition assays.

4.1.1. Carbonyl Reductase Inhibition Assay Protocol

-

Reagents and Materials:

-

Purified human carbonyl reductase 1 (CBR1)

-

This compound

-

NADPH (cofactor)

-

Substrate (e.g., menadione)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add 2 µL of serially diluted this compound (or DMSO for control).

-

Add 178 µL of assay buffer containing NADPH (final concentration, e.g., 200 µM) and CBR1 (final concentration, e.g., 10 nM).

-

Incubate for 10 minutes at 37 °C.

-

Initiate the reaction by adding 20 µL of the substrate (final concentration, e.g., 10 µM).

-

Immediately measure the decrease in absorbance at 340 nm (oxidation of NADPH) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the absorbance change.

-

Determine the percent inhibition for each concentration of the compound relative to the DMSO control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Anticancer Activity in Prostate Cancer Cells

The following workflow outlines the steps to investigate the claimed anticancer properties of this compound against prostate cancer cells.

Caption: Hypothetical workflow for anticancer activity assessment.

4.2.1. Cell Viability (MTT) Assay Protocol

-

Reagents and Materials:

-

Prostate cancer cell lines (e.g., PC-3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

-

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 to 1000 µM) for 48 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot cell viability versus log[compound concentration] and determine the IC₅₀ value.

-

Signaling Pathways: Avenues for Future Research

Should this compound demonstrate significant anticancer activity, further investigation into the underlying molecular mechanisms would be warranted. The following diagram illustrates a potential signaling pathway that could be explored, based on common mechanisms of anticancer agents.

Caption: Potential signaling pathways affected by an anticancer agent.

Conclusion

This compound is an established and valuable molecule in synthetic chemistry, particularly for the development of new pharmaceuticals. While there are intriguing, yet unverified, claims about its direct biological activities as an enzyme inhibitor and an anticancer agent, the scientific literature currently lacks the primary data to support these assertions. The hypothetical experimental workflows provided herein offer a roadmap for researchers to systematically investigate these claims and potentially uncover novel therapeutic applications for this compound. Future research should focus on performing these or similar experiments to generate robust, quantitative data that can either validate or refute the purported biological activities of this compound.

References

- 1. This compound | 446-31-1 | FA53800 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 446-31-1 [smolecule.com]

- 4. CN103980135A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Amino-2-fluorobenzoic Acid Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluorobenzoic acid has emerged as a valuable scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse range of biologically active compounds.[1] Its unique structural features, including the presence of a fluorine atom which can enhance metabolic stability and binding affinity, make it an attractive core for the development of novel therapeutics.[2] This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and potential mechanisms of action of this compound derivatives and analogs. The information presented herein is intended to support researchers and drug development professionals in their efforts to design and discover new chemical entities with therapeutic potential.

Synthesis of this compound and its Derivatives

The synthesis of the core molecule, this compound, is a critical first step in the development of its derivatives. A well-established, multi-step synthetic route has been patented, offering a scalable method for its production.

Experimental Protocol: Synthesis of this compound

This patented method begins with m-fluoroaniline and proceeds through four key steps:

-

Amino Group Protection: The amino group of m-fluoroaniline is protected using benzyl (B1604629) chloride.

-

Formylation: A formyl group is introduced via a Vilsmeier-Haack reaction.

-

Oxidation: The formyl group is oxidized to a carboxylic acid using a Pinnick oxidation.

-

Deprotection: The protecting groups are removed by hydrogenation, yielding this compound.

This process is reported to be suitable for large-scale production with high purity of the final product.

Synthesis of Derivatives

The chemical versatility of this compound allows for the straightforward synthesis of a variety of derivatives, primarily through modifications of the amino and carboxylic acid functional groups.

Amide derivatives can be synthesized by reacting this compound with various amines in the presence of a coupling agent.

Experimental Workflow: Synthesis of Amide Derivatives

Caption: General workflow for the synthesis of 4-Amino-2-fluorobenzamide derivatives.

Esterification of the carboxylic acid group can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst.

Pharmacological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of pharmacological activities, with a primary focus on anticancer and anti-inflammatory applications. While extensive quantitative data for direct derivatives is still emerging, promising activities have been reported for structurally related compounds.

Anticancer Activity

The 4-aminoquinazoline scaffold, which can be derived from 4-aminobenzoic acid precursors, is a well-known pharmacophore in the development of kinase inhibitors for cancer therapy.[3][4] Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, feature this core structure.[3] These compounds primarily target epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 4-Aminoquinazoline Derivatives | EGFR | Varies | [3][4] |

| 4-Aminoquinazoline Derivatives | HER2 | Varies | [4] |

Note: The IC50 values for 4-aminoquinazoline derivatives can vary significantly depending on the specific substitutions on the quinazoline (B50416) ring.

Anti-inflammatory Activity

This compound is considered an important intermediate in the synthesis of anti-inflammatory and analgesic drugs.[5] The mechanism of action for many of these derivatives is believed to involve the inhibition of key inflammatory mediators. For instance, some benzo[g]pteridine (B1247554) derivatives, which can be synthesized from related precursors, have shown inhibitory activity against pro-inflammatory cytokines TNF-α and IL-6.[6]

| Compound Class | Target | Inhibition | Reference |

| Benzo[g]pteridine Derivatives | TNF-α | High | [6] |

| Benzo[g]pteridine Derivatives | IL-6 | High | [6] |

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for many this compound derivatives are still under investigation. However, based on the activities of structurally related compounds, several potential signaling pathways can be implicated.

Kinase Inhibition in Cancer

For anticancer derivatives, particularly those based on the 4-aminoquinazoline scaffold, the primary mechanism of action is the inhibition of receptor tyrosine kinases.

Signaling Pathway: EGFR Inhibition

Caption: Simplified signaling pathway of EGFR and its inhibition by 4-aminoquinazoline derivatives.

By binding to the ATP-binding site of the kinase domain of EGFR, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for cancer cell proliferation and survival.

Modulation of Inflammatory Pathways

For anti-inflammatory applications, derivatives of this compound may exert their effects by inhibiting the production of pro-inflammatory cytokines or by modulating the activity of enzymes involved in the inflammatory cascade. For example, inhibition of TNF-α and IL-6 production would disrupt key signaling events in the inflammatory response.

Conclusion

This compound and its derivatives represent a promising area of research for the development of new therapeutic agents. The synthetic accessibility of this scaffold, combined with the potential for diverse pharmacological activities, makes it a valuable platform for drug discovery. Further research is warranted to fully elucidate the structure-activity relationships, mechanisms of action, and therapeutic potential of this compound class. This guide provides a foundational understanding to aid researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. First synthesis and biological evaluation of 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines as inhibitors of TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermochemical Properties of 4-Amino-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermochemical Data

A complete thermochemical dataset is essential for the chemical and pharmaceutical development of 4-Amino-2-fluorobenzoic acid. The following tables provide a structured format for the presentation of such data. Researchers are encouraged to use the experimental protocols outlined in Section 2 to populate these tables.

Table 1: Standard Molar Enthalpies of this compound at 298.15 K

| Property | Symbol | Value (kJ/mol) | Method |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | Data not available | Combustion Calorimetry |

| Standard Molar Enthalpy of Combustion (solid) | ΔcH°(s) | Data not available | Combustion Calorimetry |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | Data not available | Knudsen Effusion / TGA |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Data not available | Calculated |

Table 2: Molar Heat Capacity and Entropy of this compound at 298.15 K

| Property | Symbol | Value | Method |

| Molar Heat Capacity (solid) | Cp,m(s) | Data not available | Differential Scanning Calorimetry |

| Standard Molar Entropy (solid) | S°(s) | Data not available | Adiabatic Calorimetry / DSC |

Experimental Protocols

The determination of the thermochemical data presented in Section 1 requires precise and accurate experimental measurements. The following are detailed protocols for the key experimental techniques.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of combustion is determined using a bomb calorimeter. From this, the standard enthalpy of formation can be calculated using Hess's Law.

Objective: To determine the standard molar enthalpy of combustion (ΔcH°) of solid this compound.

Apparatus:

-

Oxygen bomb calorimeter

-

Pellet press

-

Ignition wire (platinum or nichrome) of known combustion energy

-

Crucible (platinum or quartz)

-

High-pressure oxygen source

-

Calibrated thermometer or temperature sensor

-

Standard substance for calibration (e.g., benzoic acid)

Procedure:

-

Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a known mass of a standard substance (e.g., benzoic acid) with a certified enthalpy of combustion.

-

Sample Preparation: A pellet of approximately 1 g of high-purity this compound is prepared using a pellet press. The exact mass of the pellet is recorded.

-

Bomb Assembly: The pellet is placed in the crucible, and a measured length of ignition wire is positioned to be in contact with the pellet. A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimetry: The sealed bomb is placed in the calorimeter vessel containing a known mass of water. The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Post-Reaction Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The lengths of the unburned fuse wire are measured to calculate the energy of ignition. The bomb washings are collected to determine the amount of nitric acid formed from any residual nitrogen, which is then corrected for in the total energy calculation.

Calculation of Enthalpy of Combustion: The total heat released (qtotal) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter (Ccal). Corrections are made for the heat of combustion of the ignition wire and the heat of formation of nitric acid. The standard molar enthalpy of combustion is then calculated from the corrected heat release and the molar mass of the sample.

Differential Scanning Calorimetry (DSC) for Heat Capacity

DSC is used to measure the heat capacity of a substance as a function of temperature.

Objective: To determine the molar heat capacity (Cp,m) of solid this compound.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans

-

Standard for calibration (e.g., sapphire)

-

High-purity purge gas (e.g., nitrogen or argon)

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium). A baseline is established by running the experiment with two empty pans. A calibration run with a known mass of sapphire is performed to determine the heat flow response of the instrument.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an aluminum DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC cell. The system is heated at a constant rate (e.g., 10 K/min) over the desired temperature range under a constant flow of inert purge gas.

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard under the same experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermochemical characterization of a solid organic compound like this compound.

Figure 1. Experimental workflow for thermochemical analysis.

Plausible Metabolic Pathway

This compound is noted for its use in biochemical research, including enzyme inhibition studies.[1] The metabolism of fluorinated aromatic compounds is a key area of investigation in drug development.[3][4][5] While the specific metabolic fate of this compound is not detailed in the available literature, a plausible pathway can be inferred from the metabolism of similar compounds. The primary metabolic routes for aromatic carboxylic acids often involve conjugation reactions to enhance water solubility and facilitate excretion.

Figure 2. Plausible metabolic pathway of this compound.

Conclusion

The thermochemical data of this compound are fundamental for its safe and efficient application in research and industry. This guide provides the necessary framework for obtaining and structuring this critical information through established experimental protocols. The outlined methodologies for combustion calorimetry and differential scanning calorimetry serve as a robust starting point for researchers to determine the enthalpy of formation and heat capacity. Furthermore, the visualized experimental workflow and plausible metabolic pathway offer valuable context for the broader application of this compound in pharmaceutical and chemical development. Future experimental work is essential to populate the provided data tables and further elucidate the biochemical behavior of this important molecule.

References

Methodological & Application

Synthesis of celecoxib using 4-Amino-2-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib (B62257) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selectivity provides potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects often associated with non-selective NSAIDs. These notes provide a detailed overview of the established synthesis of celecoxib and its primary mechanism of action.

Note on the Starting Material: A review of the current scientific literature did not yield an established synthetic pathway for celecoxib utilizing 4-Amino-2-fluorobenzoic acid as a starting material. The following application note details the widely accepted and practiced industrial synthesis of celecoxib.

Established Synthesis of Celecoxib

The most common and well-documented synthesis of celecoxib is a two-step process. The first step involves a Claisen condensation to form a key diketone intermediate, which is then cyclized in the second step to form the pyrazole (B372694) ring of celecoxib.

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

The synthesis begins with a Claisen condensation reaction between p-methylacetophenone and an ethyl trifluoroacetate (B77799) ester, catalyzed by a strong base such as sodium methoxide (B1231860) or sodium hydride.

Step 2: Synthesis of Celecoxib

The resulting 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione intermediate is then reacted with 4-hydrazinobenzenesulfonamide hydrochloride. This condensation and subsequent cyclization reaction regioselectively forms the desired 1,5-diarylpyrazole structure of celecoxib.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of celecoxib, as derived from various published methods.

| Step | Reactants | Solvent(s) | Catalyst/Base | Reaction Conditions | Yield | Purity (by HPLC) | Reference |

| 1. Diketone Formation | p-methylacetophenone, ethyl trifluoroacetate | Toluene (B28343) | Sodium Hydride | 40-45°C, 5 hours | 91% | Not specified | [1] |

| 2. Celecoxib Synthesis | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-hydrazinobenzenesulfonamide hydrochloride | Toluene | - | 75-85°C, 1-1.5 hours | 84% | 99.97% | [2] |

| Alternative Celecoxib Synthesis | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-sulphonamidophenylhydrazine hydrochloride | Ethyl Acetate, Water | - | 75-80°C, 5 hours | High | Not specified | [3] |

| Alternative Celecoxib Synthesis | 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione, 4-hydrazinobenzenesulfonamide hydrochloride | Methanol | Triethylamine | Reflux (60-65°C), 10 hours | High | Not specified | [4] |

Experimental Protocols

Protocol 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione[1]

Materials:

-

Toluene

-

Sodium hydride

-

p-methylacetophenone

-

Ethyl trifluoroacetate

-

15% Hydrochloric acid

-

Petroleum ether

Procedure:

-

To a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride, and stir.

-

Maintain the temperature at 20-25°C and add 40 g of p-methylacetophenone dropwise.

-

Simultaneously, add 50 g of ethyl trifluoroacetate dropwise.

-

After the additions are complete, warm the reaction mixture to 40-45°C for 5 hours.

-

Cool the mixture to 30°C and add 120 mL of 15% hydrochloric acid dropwise.

-

Allow the layers to separate and collect the organic layer.

-

Evaporate the organic layer to dryness under reduced pressure.

-

Add 200 mL of petroleum ether to the residue to crystallize the product, yielding 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

Protocol 2: Synthesis of Celecoxib[2]

Materials:

-

1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

-

4-hydrazinobenzenesulfonamide hydrochloride

-

Toluene

Procedure:

-

A mixture of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-hydrazinobenzenesulfonamide hydrochloride is prepared in toluene.

-

The reaction mixture is heated to 75-85°C and stirred for 1-1.5 hours.

-

The resulting solid is filtered, washed with toluene, and dried at 75-85°C for 6-8 hours to yield celecoxib.

Visualizations

Experimental Workflow

Caption: Workflow for the two-step synthesis of celecoxib.

Signaling Pathway: Mechanism of Action

Caption: Celecoxib's selective inhibition of the COX-2 pathway.

References

4-Amino-2-fluorobenzoic Acid: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-2-fluorobenzoic acid is a valuable and versatile building block in organic synthesis, prized for its unique combination of functional groups. The presence of an aromatic amine, a carboxylic acid, and a fluorine atom on the same scaffold allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. The fluorine substituent, in particular, can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final products, a feature of significant interest in drug discovery.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including amide bond formation, quinazolinone synthesis, and azo dye formation. Additionally, its role in the synthesis of targeted cancer therapeutics and its potential in material science are highlighted.

I. Key Synthetic Applications & Protocols

Amide Bond Formation

The amino and carboxylic acid groups of this compound make it an ideal substrate for amide bond formation, a cornerstone of medicinal chemistry. The resulting amides are key intermediates in the synthesis of a wide array of biologically active molecules.

Application Note: Amide coupling reactions involving this compound can be achieved through various methods, including the use of coupling agents or conversion of the carboxylic acid to a more reactive species like an acyl chloride. The choice of method depends on the substrate scope and desired reaction conditions. The amino group can be acylated to introduce various side chains, while the carboxylic acid can be coupled with a diverse range of amines.

Experimental Protocol: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

This protocol describes the synthesis of 4-Amino-2-fluoro-N-methylbenzamide, a key intermediate in the preparation of the anti-androgen drug Enzalutamide. The synthesis involves the conversion of the corresponding nitro compound to the amine via hydrogenation. A similar approach can be used to first synthesize the amide from 2-fluoro-4-nitrobenzoic acid and then reduce the nitro group.

Reaction Scheme:

Materials:

-

2-Fluoro-4-nitro-N-methylbenzamide

-

10% Palladium on carbon (Pd/C)

-

Ethyl acetate (B1210297)

-

Hydrogen gas

Procedure:

-

In a suitable hydrogenation reactor, a solution of 2-fluoro-4-nitro-N-methylbenzamide in ethyl acetate is prepared.

-

10% Pd/C catalyst is added to the solution.

-

The reactor is sealed and purged with nitrogen gas, followed by hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere (10 atm) at room temperature for 12 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization or column chromatography to afford 4-amino-2-fluoro-N-methylbenzamide as an off-white solid.[1][2][3]

Quantitative Data:

| Product | Yield | Purity | Melting Point |

| 4-Amino-2-fluoro-N-methylbenzamide | >98% | >98% | - |

Characterization Data (1H NMR): (400Hz, acetone-d6), δ(ppm), 2.87(d,J=4.4,3H,CH3-), 5.55(br s,2H,NH2-), 6.39(dd,J=14.7,2.1,1H,C6H3-), 6.51(dd,J=8.6,2.1,IH,C6H3-), 7.09(s,1H,C6H3-), 7.67(dd,J=8.7,8.8,1H,NH-).[2]

Synthesis of Quinazolinones

This compound is a valuable precursor for the synthesis of quinazolinone and quinazoline (B50416) derivatives, which are privileged scaffolds in medicinal chemistry, exhibiting a broad range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.

Application Note: The synthesis of quinazolinones from this compound typically involves a condensation reaction with a suitable one-carbon source, such as formamide (B127407) or orthoformates, followed by cyclization. The amino group of the aminobenzoic acid reacts to form an intermediate which then undergoes intramolecular cyclization to form the quinazolinone ring system.

Experimental Protocol: General Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones

This protocol outlines a general method for the synthesis of quinazolinone derivatives starting from an anthranilic acid derivative.

Reaction Scheme:

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Amine (e.g., aniline)

-

Phosphorus trichloride (B1173362) or polyphosphoric acid

Procedure:

-

Acylation: this compound is dissolved in pyridine and cooled in an ice bath. The acyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours. The product, an N-acyl-4-amino-2-fluorobenzoic acid, is isolated by pouring the reaction mixture into ice-water and filtering the precipitate.

-